

What is 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

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Compound of Interest

Compound Name: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

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An In-depth Technical Guide to **5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one**

Abstract

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound built upon the versatile 1,8-naphthyridinone scaffold. This core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities.^{[1][2][3][4]} While this specific derivative has been identified as a potential narrow-spectrum antibiotic through the inhibition of the bacterial enzyme FabI, the broader family of 1,8-naphthyridinones has demonstrated significant potential in oncology, virology, and neurology.^{[1][3][5][6]} This guide provides a comprehensive overview of the compound's chemical identity, a proven synthetic strategy for its core structure, its known mechanism of action, and the broader therapeutic context of the 1,8-naphthyridinone class. Detailed experimental protocols are provided to support further research and development.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine framework, a bicyclic heterocycle containing two nitrogen atoms, has garnered immense interest from researchers in drug discovery.^{[1][6]} Its structural rigidity, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of 1,8-naphthyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.^{[2][3][6]} The

lactam-containing variant, 1,8-naphthyridin-2(1H)-one, serves as a crucial pharmacophore in many of these active agents. The specific compound, **5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one**, represents one such derivative where the strategic placement of a methoxy group can significantly influence target binding and metabolic stability.^[7]

Physicochemical Profile of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

A precise understanding of a compound's physicochemical properties is fundamental for its application in drug development, influencing everything from solubility and formulation to cell permeability and target engagement.

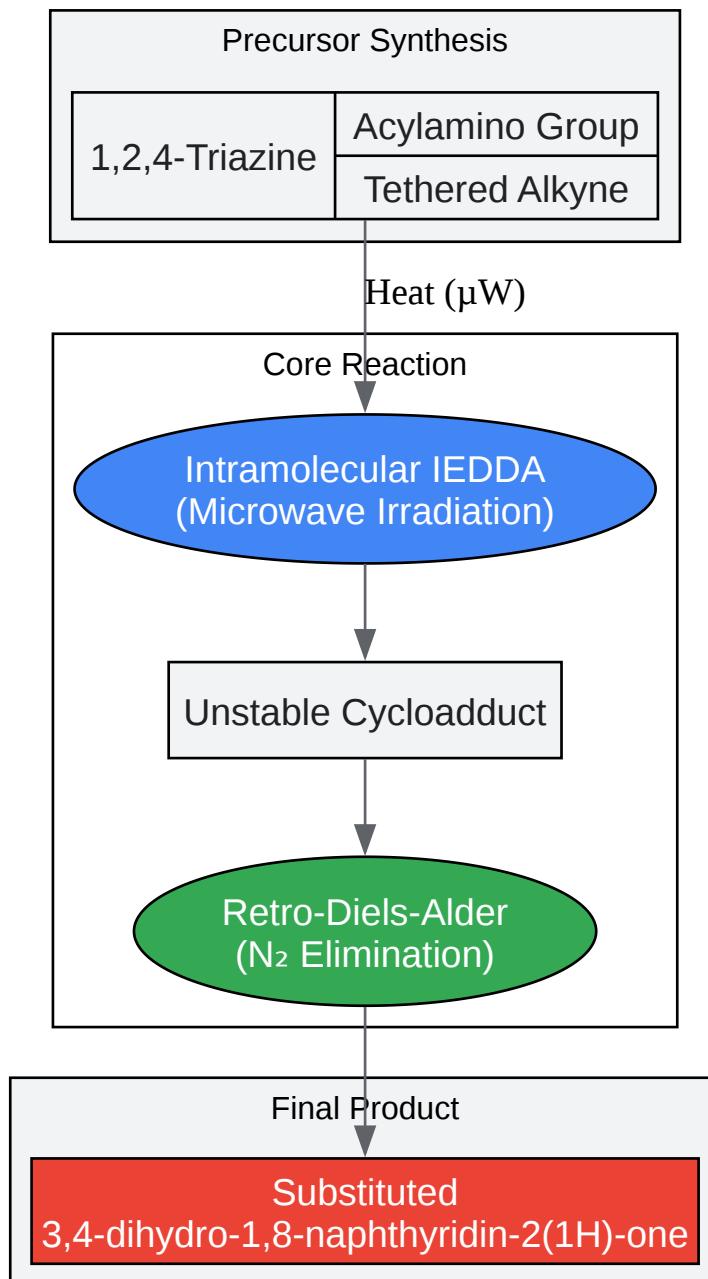
Property	Value	Source
CAS Number	1045855-18-2	[5] [8] [9]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	[5]
Molecular Weight	178.19 g/mol	[5]
Appearance	White to off-white crystalline powder	[5]
IUPAC Name	5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one	[5]
SMILES	COc1=C2CCC(=O)NC2=NC=C1	[5]
InChIKey	NCIFEDWUPPJNEZ-UHFFFAOYSA-N	[5]
Solubility	Soluble in various organic solvents	[5]
Storage	Store at room temperature, keep well-sealed	[8]

Synthetic Strategy: The Inverse Electron-Demand Diels-Alder Approach

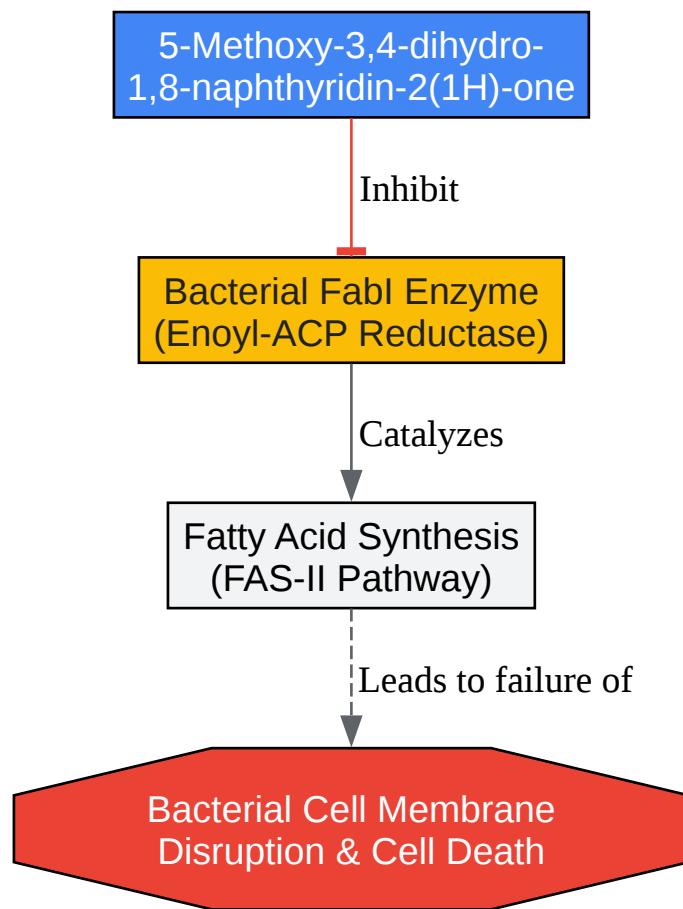
While traditional methods like the Knorr or Friedländer reactions can produce naphthyridinones, they often lack the versatility required for generating polysubstituted analogs. [10] A more modern and efficient route for synthesizing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core involves a microwave-activated intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[10][11] This strategy offers excellent control over substituent placement and is amenable to creating diverse chemical libraries.

The general workflow involves preparing a 1,2,4-triazine precursor that is tethered to an alkyne via an amide linker. Upon microwave irradiation, the triazine acts as the diene and the alkyne as the dienophile in an intramolecular cycloaddition. This is followed by a retro-Diels-Alder elimination of dinitrogen (N_2) to form the stable bicyclic naphthyridinone product.[10]

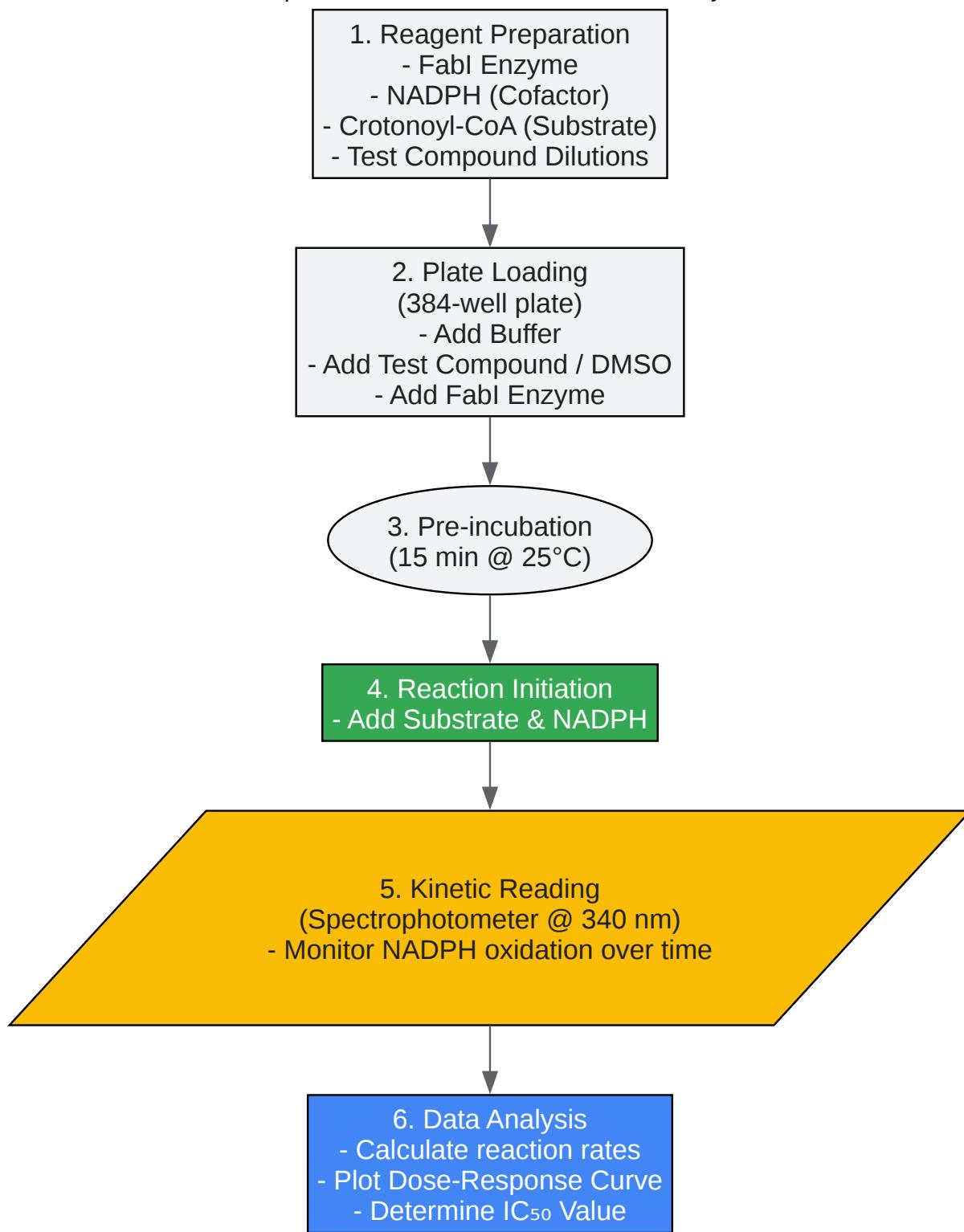
General Synthetic Workflow via IEDDA



Mechanism of Action: FabI Inhibition



Experimental Workflow: FabI Inhibition Assay

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